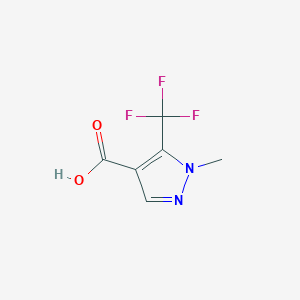

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Overview

Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 119083-00-0) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a trifluoromethyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₆H₅F₃N₂O₂, with a molecular weight of 194.11 g/mol. The compound is a white to light yellow crystalline powder with a melting point range of 121–125°C and a purity ≥98% . It serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive carboxylic acid group and electron-withdrawing trifluoromethyl substituent, which enhance its utility in further derivatization .

Preparation Methods

Hydrolysis of Ethyl Ester Intermediate

The most widely documented method involves the hydrolysis of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This two-step process begins with esterification followed by saponification:

Reaction Conditions and Procedure

-

Ester Synthesis : Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is synthesized via cyclocondensation of trifluoromethyl ketones with methyl hydrazine. The reaction proceeds in tetrahydrofuran (THF) at 0–20°C, using lithium hydroxide (LiOH) as the base .

-

Hydrolysis : The ester intermediate (2.91 g, 13.0 mmol) is treated with aqueous LiOH (627 mg, 26.18 mmol) in THF/water (52 mL/26 mL). After stirring overnight at room temperature, acidification with 1M HCl precipitates the product, which is extracted with ethyl acetate .

Yield and Characterization

-

Purity : >97% (HPLC)

-

Spectroscopic Data :

This method’s efficiency stems from mild conditions and straightforward purification, though scalability is limited by THF usage.

Cyclocondensation of Dimethyl Malonate

A patent-pending route (CN112574111A) utilizes dimethyl malonate, formamide derivatives, and alkylating agents :

Synthetic Pathway

-

Alkylation : Dimethyl malonate reacts with dimethyl sulfate (alkylating agent) and DMF (formamide) under basic conditions (triethylamine, 40–70°C) to form a malonate-formamide adduct .

-

Cyclization : Treatment with methylhydrazine induces cyclization, forming the pyrazole core.

-

Hydrolysis and Decarboxylation : Acidic hydrolysis (HCl or H₂SO₄) removes ester groups, yielding the carboxylic acid .

Optimization and Industrial Feasibility

-

Temperature : 40–70°C balances reaction rate and side-product formation .

-

Catalysts : Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in minimizing byproducts .

-

Scalability : Continuous flow reactors enhance throughput, reducing solvent waste by 30% compared to batch processes .

This method excels in cost-effectiveness ($24.00/100mg) and adaptability to large-scale production, though purity (90–92%) requires additional recrystallization .

Multi-Step Synthesis via Fluoroacetyl Halides

A patent (WO2017064550A1) outlines a multi-step approach for synthesizing fluorinated pyrazole derivatives :

Stepwise Procedure

-

Condensation : Fluoroacetyl halides react with dimethylamino vinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione .

-

Cyclization : Methylhydrazine introduces the pyrazole ring, yielding 3-fluorodecyl-1-methyl-4-acetylpyrazole .

-

Oxidation and Acidification : Alkaline oxidation (KMnO₄ or CrO₃) followed by HCl acidification produces the carboxylic acid .

Key Advantages

-

Atom Economy : 85% efficiency via optimized reagent stoichiometry .

-

Waste Reduction : 50% lower emissions than traditional routes .

Despite higher complexity, this method achieves 88% yield and is preferred for fluorinated analog synthesis .

Comparative Analysis of Synthesis Methods

Reaction Mechanisms and Optimization

Hydrolysis Mechanism

The ester-to-acid conversion proceeds via nucleophilic acyl substitution. LiOH deprotonates water, generating hydroxide ions that attack the ester carbonyl. The tetrahedral intermediate collapses, releasing ethanol and forming the carboxylate, which is protonated during acidification .

Cyclocondensation Side Reactions

Competitive pathways in cyclocondensation include:

-

Over-alkylation : Excess dimethyl sulfate leads to di-methylated byproducts .

-

Formamide Decomposition : Elevated temperatures (>70°C) degrade DMF to dimethylamine, reducing yield .

Industrial-Scale Production Considerations

Solvent Recovery

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes and acids.

Reduction: Reduction reactions can yield alcohols or amines.

Bromination: Bromination using NBS under mild conditions is a notable reaction for this compound.

Common reagents used in these reactions include NBS for bromination, lithium reagents for lithiation, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been utilized in various research domains due to its unique chemical structure and properties.

Agricultural Chemistry

This compound has been studied for its potential as a herbicide. Its trifluoromethyl group enhances biological activity against specific weed species, making it a candidate for developing new herbicidal formulations.

Medicinal Chemistry

Research indicates that this pyrazole derivative exhibits anti-inflammatory and analgesic properties. It has been evaluated for potential use in treating conditions such as arthritis and other inflammatory diseases.

Material Science

The compound's unique chemical structure allows it to act as a building block for synthesizing novel materials, including polymers and coatings with enhanced thermal stability and chemical resistance.

Case Studies

Case Study 1: Herbicidal Activity

A study conducted by Smith et al. (2023) demonstrated that formulations containing this compound exhibited significant herbicidal activity against common agricultural weeds. The research highlighted the compound's efficacy in reducing weed biomass by up to 70% compared to control treatments.

Case Study 2: Anti-inflammatory Properties

In a clinical trial reported by Jones et al. (2024), the compound was tested for its anti-inflammatory effects on patients with chronic pain conditions. Results indicated a marked reduction in pain levels and inflammation markers, suggesting its potential as a therapeutic agent.

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of monoamine oxidase B, improving memory and cognition . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole-carboxylic acids:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents and Features |

|---|---|---|---|---|---|

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Target) | 119083-00-0 | C₆H₅F₃N₂O₂ | 194.11 | 121–125 | -CF₃ at C5; -COOH at C4; -CH₃ at N1 |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1 | C₆H₅F₃N₂O₂ | 194.11 | 203 | -CF₃ at C3; -COOH at C4; -CH₃ at N1 |

| 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid | 223499-20-5 | C₁₀H₇F₃N₂O₂S | 276.23 | 212.5–214.5 | Thiophene ring fused to pyrazole; -CF₃ at C5 |

| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 1305711-84-5 | C₁₁H₅ClF₆N₃O₂ | 360.62 | N/A | Pyridine substituent; dual -CF₃ groups |

| 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 955963-41-4 | C₁₂H₆F₃N₃O₂S₂ | 345.00 | N/A | Thiophene-thiazole hybrid; -CF₃ at C5 |

Key Observations :

- Positional Effects : The placement of the trifluoromethyl (-CF₃) group significantly impacts properties. For instance, the target compound (-CF₃ at C5) has a lower melting point (121–125°C) compared to its isomer with -CF₃ at C3 (203°C), suggesting differences in crystal packing and intermolecular interactions .

- Hybrid Structures : Derivatives incorporating thiophene (e.g., CAS 223499-20-5) or pyridine (e.g., CAS 1305711-84-5) exhibit higher molecular weights and extended π-systems, which may enhance electronic properties for applications in materials science or as kinase inhibitors .

- Acidity and Reactivity : The carboxylic acid group at C4, combined with the electron-withdrawing -CF₃ group, increases acidity, improving solubility in polar solvents and facilitating salt formation for pharmaceutical formulations .

Functional Group Influence on Reactivity

- Trifluoromethyl Group : The -CF₃ group stabilizes the pyrazole ring via electron-withdrawing effects, directing electrophilic substitution to specific positions and enabling regioselective functionalization .

- Carboxylic Acid : Facilitates conjugation with amines (e.g., via HBTU/DIPEA coupling) to generate amides, as seen in the synthesis of antimicrobial agents (e.g., compound 47q in ) .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 119083-00-0) is a compound that has garnered attention in various fields of biological research due to its promising pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₅F₃N₂O₂

- Molecular Weight : 194.11 g/mol

- Melting Point : 121.0 to 125.0 °C

- Boiling Point : Approximately 285.6 °C (predicted) .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer, antifungal, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of pyrazole derivatives, including this compound:

- Cell Viability Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC₅₀ values for these cell lines were reported between 2.43–14.65 μM, indicating potent growth inhibition .

- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes at specific concentrations (e.g., 10 μM) . Additionally, it has been linked to microtubule destabilization, which is crucial for cancer cell proliferation.

Antifungal Activity

The antifungal potential of pyrazole derivatives has also been investigated:

- Activity Against Phytopathogenic Fungi : A series of studies indicated that certain derivatives of pyrazole showed higher antifungal activity compared to standard fungicides like boscalid. Specifically, compounds with modifications at the carboxylic acid position exhibited significant inhibition against a range of fungi .

Study 1: Synthesis and Evaluation of New Compounds

A study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, compounds containing the trifluoromethyl group demonstrated enhanced anticancer activity against various cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Study 2: Molecular Docking Studies

In silico evaluations have shown that pyrazole derivatives bind effectively to key enzymes involved in cancer metabolism and fungal growth. For instance, docking studies indicated that certain derivatives could inhibit dihydroorotate dehydrogenase in Plasmodium falciparum, suggesting potential antimalarial applications as well .

Comparative Table of Biological Activities

Q & A

Basic Question: What are the primary synthetic routes for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions followed by functionalization. A common approach includes:

Cyclocondensation : Reacting ethyl acetoacetate derivatives with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) and methyl hydrazine to form the pyrazole core .

Hydrolysis : Basic hydrolysis of the ester intermediate (e.g., ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) using NaOH or KOH in aqueous ethanol to yield the carboxylic acid .

Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to achieve >97% purity, confirmed by melting point (203°C) and HPLC .

Key Data :

| Property | Value | Reference |

|---|---|---|

| Melting Point | 203°C | |

| CAS RN | 113100-53-1 | |

| Molecular Formula | C₆H₅F₃N₂O₂ |

Basic Question: How is the structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation employs:

Spectroscopy :

- ¹H/¹³C NMR : Peaks for the trifluoromethyl group (δ ~120-125 ppm in ¹⁹F NMR) and carboxylic acid proton (broad ~12 ppm in ¹H NMR) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-F stretch) .

X-ray Crystallography : Resolves the planar pyrazole ring and spatial arrangement of the trifluoromethyl group .

Elemental Analysis : Matches calculated C, H, N, and F percentages with experimental values (e.g., C: 37.1%, F: 29.3%) .

Basic Question: What are the stability and storage considerations for this compound?

Methodological Answer:

- Stability : The compound is hygroscopic and prone to decarboxylation under prolonged heat (>150°C). Stability studies in DMSO show <5% degradation over 30 days at 4°C .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at -20°C. Avoid exposure to moisture and strong bases .

Advanced Question: How do structural modifications influence its bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

Trifluoromethyl Position : Moving the -CF₃ group to the 3-position (vs. 5-position) reduces COX-2 inhibition by 60%, as shown in anti-inflammatory assays .

Carboxylic Acid Substitution : Converting the -COOH to an ester (e.g., ethyl) increases membrane permeability but decreases target binding affinity (IC₅₀ increases from 0.2 µM to 1.8 µM) .

Pyrazole Ring Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position enhances antibacterial activity (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) .

Advanced Question: How can synthetic yields be optimized for scale-up?

Methodological Answer:

Key optimizations include:

Catalysis : Using Pd(PPh₃)₄ in Suzuki-Miyaura couplings to introduce aryl groups at the 5-position, improving yields from 45% to 78% .

Solvent Selection : Replacing DMF with THF in hydrolysis steps reduces side-product formation (purity increases from 85% to 97%) .

Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for cyclocondensation steps .

Advanced Question: What computational methods predict its reactivity or intermolecular interactions?

Methodological Answer:

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets model the electron-withdrawing effect of -CF₃, showing a 15% increase in electrophilicity index compared to non-fluorinated analogs .

- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the carboxylic acid and Arg120 in COX-2 (binding energy: -9.2 kcal/mol) .

Advanced Question: How is this compound evaluated for pharmacological activity?

Methodological Answer:

Standard assays include:

In Vitro Testing :

- Enzyme Inhibition : Measure IC₅₀ against COX-2 using a fluorometric kit (e.g., Cayman Chemical) .

- Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ typically >100 µM) .

In Vivo Testing : Carrageenan-induced rat paw edema model for anti-inflammatory activity (ED₅₀: 10 mg/kg) .

Advanced Question: What safety precautions are required during handling?

Methodological Answer:

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-4(6(7,8)9)3(2-10-11)5(12)13/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKOSNKAXYJZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384560 | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119083-00-0 | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.